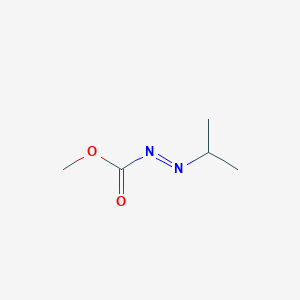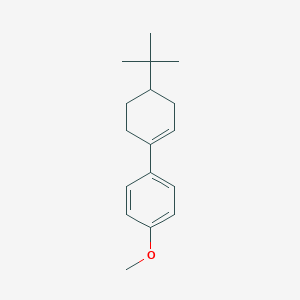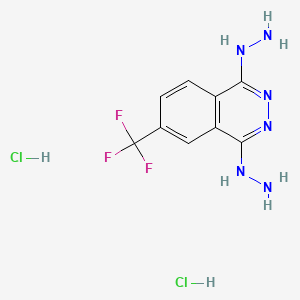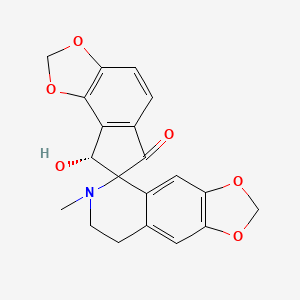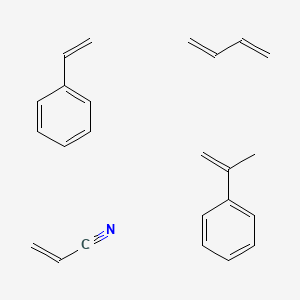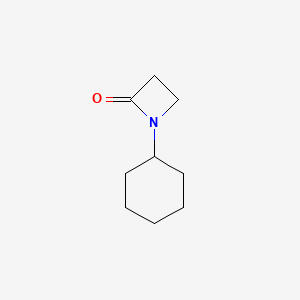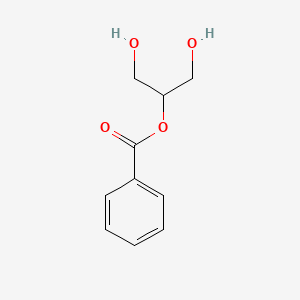![molecular formula C8H8S B14692190 9-Thiabicyclo[6.1.0]nona-2,4,6-triene CAS No. 35783-96-1](/img/structure/B14692190.png)
9-Thiabicyclo[6.1.0]nona-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[6.1.0]nona-2,4,6-triene is a sulfur-containing bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene can be synthesized through a two-step sequence involving the novel thiabicyclo[4.2.1]nonatrienes. The initial step involves the formation of thiabicyclo[4.2.1]nonatrienes, which are then converted to this compound under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
9-Thiabicyclo[6.1.0]nona-2,4,6-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying sulfur’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s reactivity is leveraged in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which 9-Thiabicyclo[6.1.0]nona-2,4,6-triene exerts its effects involves interactions with molecular targets and pathways specific to its sulfur-containing bicyclic structure. The sulfur atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding the pathways involved in its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: This compound has a methoxy group instead of a sulfur atom, leading to different reactivity and applications.
9-Thiatricyclo[3.3.1.02,8]nona-3,6-diene: Another sulfur-containing bicyclic compound with a different ring structure and reactivity.
9-Methylbicyclo[6.1.0]nona-2,4,6-triene: This compound has a methyl group, which alters its chemical properties compared to 9-Thiabicyclo[6.1.0]nona-2,4,6-triene.
Uniqueness
This compound is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35783-96-1 |
|---|---|
Formule moléculaire |
C8H8S |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
9-thiabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8S/c1-2-4-6-8-7(9-8)5-3-1/h1-8H |
Clé InChI |
PAMICIPZUNQWBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC2C(S2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




